(1-Aminopropan-2-yl)(ethyl)methylamine
Overview
Description
Synthesis Analysis
Amines, such as “(1-Aminopropan-2-yl)(ethyl)methylamine”, can be synthesized through various methods. One common method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of amines, including “this compound”, is determined by the number of carbon atoms bonded directly to the nitrogen atom . In this case, the nitrogen atom is bonded to three carbon atoms, making it a tertiary amine .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with primary amines to form imines . The specific reactions that “this compound” undergoes would depend on the reactants and conditions present.Physical and Chemical Properties Analysis
Amines have various physical and chemical properties. For instance, they can be classified as primary, secondary, or tertiary based on the number of carbon atoms bonded directly to the nitrogen atom . They also have varying boiling points . The specific physical and chemical properties of “this compound” would depend on its molecular structure and environmental conditions.Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
For instance, they can form hydrogen bonds with water molecules, even in the case of tertiary amines . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
For example, certain bacteria can metabolize amines, leading to the formation of aldehydes .
Pharmacokinetics
Amines are generally known to be soluble in water, which could potentially influence their bioavailability .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific structure and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Aminopropan-2-yl)(ethyl)methylamine. For instance, the presence of certain ions in the media can prevent the formation of aldehydes, a potential metabolic product of amines . Additionally, the compound’s solubility in water could be influenced by environmental factors such as pH and temperature .
Safety and Hazards
The safety and hazards associated with amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, can vary. For instance, some amines are combustible, harmful in contact with skin, and cause severe skin burns and eye damage . They may also be harmful to aquatic life . It’s important to handle these substances with care and follow safety precautions.
Properties
IUPAC Name |
2-N-ethyl-2-N-methylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-8(3)6(2)5-7/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYUDYLASJGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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